molecular formula C23H20N2O3S2 B2808726 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 942003-49-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

Cat. No. B2808726
CAS RN: 942003-49-8
M. Wt: 436.54
InChI Key: ORUIPBDSJFTEQW-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .


Synthesis Analysis

The synthesis of similar benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or via a S-oxidation/S–F bond formation/SuFEx approach .


Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N–H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .

Scientific Research Applications

Synthetic Methodologies and Biological Importance

Benzothiazole derivatives, including structures similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, have been recognized for their wide range of biological activities, which makes them significant in medicinal chemistry. Synthetic methodologies have evolved over the years, facilitating the creation of these compounds with varied substituents to explore their pharmacological potentials further. For instance, the review by Rosales-Hernández et al. (2022) highlights the chemical aspects and potential therapeutic applications of urea and benzothiazole (BT) derivatives, pointing out their importance across a spectrum of pharmacological activities, including the treatment of rheumatoid arthritis and systemic lupus erythematosus with UBT derivatives like Frentizole, and as fungicides and herbicides in agricultural applications Rosales-Hernández et al., 2022.

Pharmacological Evaluation and Molecular Docking Studies

The pharmacological evaluation of novel benzofused thiazole derivatives has demonstrated promising antioxidant and anti-inflammatory activities. Raut et al. (2020) conducted a study focusing on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds, pointing towards their use as alternative antioxidant and anti-inflammatory agents Raut et al., 2020.

Optoelectronic Materials

The integration of quinazoline and pyrimidine, along with benzothiazole derivatives, into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the significant potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of benzothiazole derivatives extends beyond medicinal applications into the development of advanced materials for electronic and photonic technologies Lipunova et al., 2018.

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential of this specific compound in various applications, including medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazolyl group have been synthesized as potential antibacterial agents

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity They may interact with bacterial cells, leading to inhibition of bacterial growth

Result of Action

If it does indeed have antibacterial properties as suggested by the structure-activity relationship of similar compounds , it could lead to the death of bacterial cells, thereby treating bacterial infections.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIPBDSJFTEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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